molecular formula C10H13FO2S B2837021 1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride CAS No. 2171979-84-1

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride

Cat. No. B2837021
CAS RN: 2171979-84-1
M. Wt: 216.27
InChI Key: PAQZFEAXCMAZBT-UHFFFAOYSA-N
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Description

“1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride” is a chemical compound with the CAS Number 2171979-84-1 . It has a molecular weight of 216.28 and its IUPAC name is 1-(3,5-dimethylphenyl)ethane-1-sulfonyl fluoride .


Molecular Structure Analysis

The InChI code for “1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride” is 1S/C10H13FO2S/c1-7-4-8(2)6-10(5-7)9(3)14(11,12)13/h4-6,9H,1-3H3 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Suzuki–Miyaura Coupling Reagent

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride serves as a valuable reagent in Suzuki–Miyaura cross-coupling reactions. In this context, it acts as a source of the sulfonyl fluoride group, which can be transferred to an aryl or vinyl boronate during the coupling process. The resulting products are useful intermediates for the synthesis of diverse organic compounds .

Hydroboration Reagent

This compound has been employed in hydroboration reactions. It reacts with unsaturated bonds (such as alkynes) to add a B–H bond across the double or triple bond. Notably, 1-(3,5-dimethylphenyl)ethane-1-sulfonyl fluoride exhibits syn-selectivity and anti-Markovnikov addition, making it a useful tool for functionalizing alkenes and alkynes .

Stable Boron Source for SuFEx Chemistry

SuFEx (Sulfur(VI) Fluoride Exchange) reactions have gained prominence in recent years due to their robustness and versatility. 1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride can serve as a stable and readily accessible precursor for the SuFEx connector, 1-bromoethene-1-sulfonyl fluoride (BESF). BESF, in turn, enables various transformations, including the synthesis of unique compounds .

Fluorosulfonation Reagent

The sulfonyl fluoride group in this compound allows for fluorosulfonation reactions. By introducing fluorine and sulfur simultaneously, researchers can modify organic molecules with precision. This reactivity is particularly valuable in medicinal chemistry and materials science .

Building Block for Medicinal Chemistry

Researchers have explored the use of 1-(3,5-dimethylphenyl)ethane-1-sulfonyl fluoride as a building block in the design of bioactive molecules. Its unique combination of functional groups (aryl, sulfonyl, and fluoride) makes it versatile for creating novel drug candidates or molecular probes .

Stable Boron Reagent for Alkene Hydroboration

Unlike some other boron reagents, 1-(3,5-dimethylphenyl)ethane-1-sulfonyl fluoride does not undergo dehydroboronation. This stability allows for controlled hydroboration of alkenes, leading to the formation of boron-substituted alkanes. The resulting products find applications in organic synthesis and materials science .

Safety and Hazards

The safety information for “1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride” includes the following hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-(3,5-dimethylphenyl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2S/c1-7-4-8(2)6-10(5-7)9(3)14(11,12)13/h4-6,9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQZFEAXCMAZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)S(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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